molecular formula C28H27Cl2FN2O6S B611685 Vidupiprant CAS No. 1169483-24-2

Vidupiprant

Cat. No.: B611685
CAS No.: 1169483-24-2
M. Wt: 609.5 g/mol
InChI Key: PFWVGKROPKKEDW-UHFFFAOYSA-N
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Preparation Methods

Vidupiprant is a phenylacetic acid derivative. The synthetic route involves the reaction of 4-(tert-butylcarbamoyl)-2-(2-chloro-4-cyclopropylbenzenesulfonamido)phenoxy-5-chloro-2-fluorophenylacetic acid with appropriate reagents under controlled conditions . The industrial production methods for this compound are not extensively documented, but typically involve large-scale synthesis using similar reaction conditions as in laboratory settings.

Chemical Reactions Analysis

Vidupiprant undergoes various chemical reactions, including:

Scientific Research Applications

Vidupiprant has been used in scientific research primarily for its potential in treating asthma. It has been studied as an add-on therapy to inhaled corticosteroids in patients with inadequately controlled moderate-to-severe asthma . Additionally, this compound has been explored for its potential in inhibiting the main protease of the SARS-CoV-2 coronavirus, making it a candidate for repurposing in COVID-19 treatment . Its dual antagonistic properties make it a valuable compound for studying prostaglandin D2 and chemoattractant receptor-homologous molecule expressed on T helper 2 cells pathways in various biological systems.

Mechanism of Action

Vidupiprant exerts its effects by antagonizing the D-prostanoid and chemoattractant receptor-homologous molecule expressed on T helper 2 cells receptors. By inhibiting prostaglandin D2-induced down modulation of chemoattractant receptor-homologous molecule expressed on T helper 2 cells on CD16- granulocytes and prostaglandin D2-induced cyclic adenosine monophosphate response in platelets, this compound reduces airway constriction and inflammation . This mechanism involves the molecular targets of prostaglandin D2 receptors and chemoattractant receptor-homologous molecule expressed on T helper 2 cells pathways.

Comparison with Similar Compounds

Vidupiprant is unique due to its dual antagonistic properties. Similar compounds include:

Properties

IUPAC Name

2-[4-[4-(tert-butylcarbamoyl)-2-[(2-chloro-4-cyclopropylphenyl)sulfonylamino]phenoxy]-5-chloro-2-fluorophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27Cl2FN2O6S/c1-28(2,3)32-27(36)17-6-8-23(39-24-14-21(31)18(11-19(24)29)13-26(34)35)22(12-17)33-40(37,38)25-9-7-16(10-20(25)30)15-4-5-15/h6-12,14-15,33H,4-5,13H2,1-3H3,(H,32,36)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWVGKROPKKEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C(=C2)F)CC(=O)O)Cl)NS(=O)(=O)C3=C(C=C(C=C3)C4CC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27Cl2FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151606
Record name Vidupiprant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169483-24-2
Record name Vidupiprant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169483242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vidupiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vidupiprant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIDUPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61OTZ32XNC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Vidupiprant interact with its targets, PTGDR-1 and PTGDR-2, and what are the downstream effects of this interaction?

A1: this compound binds to both PTGDR-1 and PTGDR-2, effectively blocking the binding and signaling of their natural ligand, Prostaglandin D2 (PGD2) [, ]. This dual inhibition leads to a decrease in basophil activation and recruitment to secondary lymphoid organs (SLOs) []. Consequently, this compound reduces plasmablast expansion, immunoglobulin E (IgE) production, and dsDNA-specific IgG titers []. These downstream effects contribute to its potential therapeutic benefit in lupus-like nephritis.

Q2: What evidence suggests that targeting both PTGDR-1 and PTGDR-2 is necessary for therapeutic efficacy in lupus-like nephritis?

A2: Research using a murine lupus-like disease model demonstrated that inhibiting either PTGDR-1 or PTGDR-2 alone was insufficient to control the disease []. Only the combined inhibition of both receptors, achieved with this compound, effectively dampened disease progression []. This highlights the importance of dual PTGDR-1/PTGDR-2 antagonism as a potential therapeutic strategy for lupus-like nephritis.

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